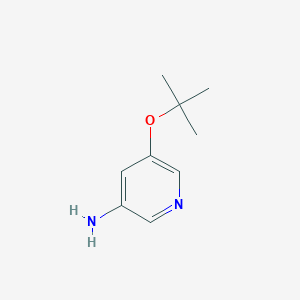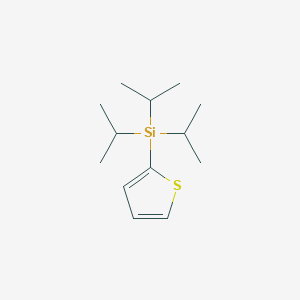
Triisopropyl-thiophen-2-yl-silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triisopropyl-thiophen-2-yl-silane is an organosilicon compound with the molecular formula C13H24SSi and a molecular weight of 240.48 g/mol . This compound is characterized by the presence of a thiophene ring attached to a silicon atom, which is further bonded to three isopropyl groups. It is a colorless liquid that is used in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Triisopropyl-thiophen-2-yl-silane can be synthesized through several methods. One common synthetic route involves the reaction of thiophene-2-boronic acid with triisopropylchlorosilane in the presence of a palladium catalyst. The reaction typically takes place in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Triisopropyl-thiophen-2-yl-silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: It can act as a reducing agent in certain reactions, particularly in the presence of mild reducing agents.
Substitution: The silicon atom in this compound can undergo substitution reactions, where one or more of the isopropyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Mild reducing agents such as sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of organosilicon compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Triisopropyl-thiophen-2-yl-silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound can be used in the development of biologically active molecules and as a probe in biochemical studies.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and diagnostic agents.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties
Wirkmechanismus
The mechanism by which triisopropyl-thiophen-2-yl-silane exerts its effects involves its ability to participate in various chemical reactions. The silicon atom, bonded to three isopropyl groups and a thiophene ring, can interact with different molecular targets and pathways. For example, in peptide synthesis, it acts as a scavenger for peptide groups being removed from the peptide sequence during global deprotection .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triisopropylsilane: An organosilicon compound with the formula (i-Pr)3SiH, used as a scavenger in peptide synthesis and as a mild reducing agent.
Thiophene Derivatives: Compounds containing the thiophene ring, which are widely used in organic synthesis and material science.
Uniqueness
Triisopropyl-thiophen-2-yl-silane is unique due to the combination of the thiophene ring and the triisopropylsilane moiety. This structure imparts distinct chemical properties, making it valuable in various applications, particularly in the synthesis of complex organic molecules and advanced materials.
Eigenschaften
CAS-Nummer |
163079-26-3 |
|---|---|
Molekularformel |
C13H24SSi |
Molekulargewicht |
240.48 g/mol |
IUPAC-Name |
tri(propan-2-yl)-thiophen-2-ylsilane |
InChI |
InChI=1S/C13H24SSi/c1-10(2)15(11(3)4,12(5)6)13-8-7-9-14-13/h7-12H,1-6H3 |
InChI-Schlüssel |
KYKOOMBOQUFLIH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[Si](C1=CC=CS1)(C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





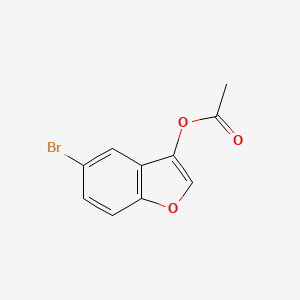
![5-[(5-Bromo-4-hexylthiophen-2-yl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B13983949.png)
![Ethyl2-(7-iodo-1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl)acetate](/img/structure/B13983952.png)
![benzyl N-[4-(hydroxymethyl)piperidin-4-yl]carbamate](/img/structure/B13983957.png)
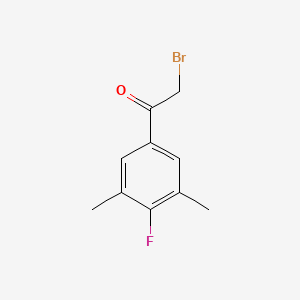
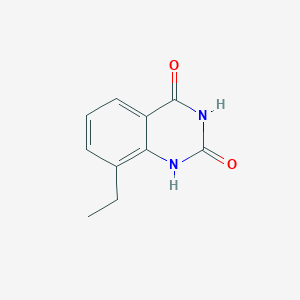


![Pyrazolo[5,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B13984000.png)

